molecular formula C13H10F3NO B3024418 (6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol CAS No. 356058-13-4

(6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol

Cat. No.: B3024418
CAS No.: 356058-13-4
M. Wt: 253.22 g/mol
InChI Key: CITNSMKHTGNOHP-UHFFFAOYSA-N
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Description

(6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol typically involves the trifluoromethylation of a pyridine derivative. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with 3-pyridylmagnesium bromide, followed by reduction using a suitable reducing agent such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

[6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-4-2-10(3-5-11)12-6-1-9(8-18)7-17-12/h1-7,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITNSMKHTGNOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620340
Record name {6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261268-86-3
Record name {6-[4-(Trifluoromethyl)phenyl]pyridin-3-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-(4-trifluoromethyl-phenyl)-nicotinic acid methyl ester (13.7 g, 48.7 mmol) in THF (100 mL) is added LiAlH4 (1.0 M in THF, 50 mL, 50 mmol) at 0˜5° C., the reaction mixture is stirred for 2 hr, quenched by water and 5N NaOH (0.5 mL) carefully. The resulting mixture is diluted with ethyl acetate and filtered through celite. Concentration of the filtrate gives [6-(4-trifluoromethyl-phenyl)-pyridin-3-yl]-methanol (12.8 g).
Name
6-(4-trifluoromethyl-phenyl)-nicotinic acid methyl ester
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 6-(4-trifluoromethyl-phenyl)-pyridine-3-carbaldehyde (2.1 g, 8.3 mmol) in THF (20 mL) is added EtMgBr (3.0 M in Et2O, 3.2 mL, 9.6 mmol) at 0˜5° C., stirred for 2 hrs, quenched by NH4Cl aq., extracted with ethyl acetate, dried and concentrated giving 1-[6-(4-trifluoromethyl-phenyl)-pyridin-3-yl]-propan-1-ol (1.8 g) and [6-(4-trifluoromethyl-phenyl)-pyridin-3-yl]-methanol (0.29 g).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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